

# Technical Characterization Guide: 1-(3-Bromo-5-iodophenyl)ethanone

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## Compound of Interest

Compound Name: 3'-Iodo-5'-bromoacetophenone

CAS No.: 1003712-14-8

Cat. No.: B3032051

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## Executive Summary

This technical guide characterizes 1-(3-Bromo-5-iodophenyl)ethanone (CAS 1003712-14-8), a high-value pharmacophore scaffold widely utilized in the synthesis of complex pharmaceutical agents. Unlike simple reagents, this molecule is defined by its dual-halogenated asymmetry (Bromine at C3, Iodine at C5), which enables highly controlled, chemoselective cross-coupling reactions.

For drug development professionals, this compound serves as a critical "hinge" building block. [1] Its unique reactivity profile allows for the sequential introduction of diverse chemical moieties—essential for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors targeting the ATP-binding pocket.

## Chemical Identity & Structural Analysis

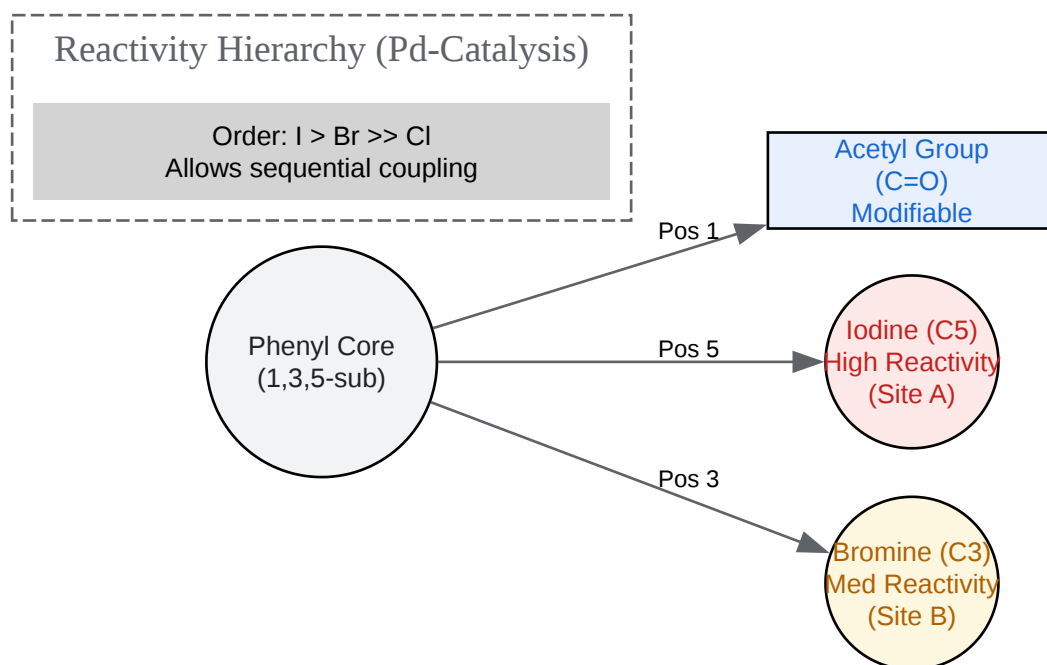
The core value of CAS 1003712-14-8 lies in its specific substitution pattern. The 1,3,5-substitution on the phenyl ring creates a meta-relationship between all functional groups, preventing steric crowding while maximizing vectoral diversity for library generation.

## Identification Data

Parameter	Specification
IUPAC Name	1-(3-Bromo-5-iodophenyl)ethanone
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrIO
Molecular Weight	324.94 g/mol
SMILES	CC(=O)C1=CC(Br)=CC(I)=C1
InChI Key	ZTUMZGVBEVJSBY-UHFFFAOYSA-N
Appearance	Pale yellow to brown solid (low melting point)

## Structural Visualization

The following diagram illustrates the atomic numbering and the reactivity hierarchy of the functional groups.



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Caption: Structural reactivity map highlighting the chemoselective hierarchy between the C-I and C-Br bonds.

## Physicochemical Profiling (Pre-Formulation)

Understanding the physical behavior of this intermediate is crucial for process chemistry and storage.

- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.
- Stability:
  - Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV/visible light can lead to homolytic cleavage and iodine liberation (discoloration to purple/brown). Storage in amber vials is mandatory.
  - Oxidation: The acetyl group is stable, but the aromatic ring is susceptible to oxidation under harsh conditions.
- Melting Point: Typically observes a low melting range (approx. 40–50°C, though often isolated as an oil depending on purity).

## Spectroscopic Characterization

To validate the identity of CAS 1003712-14-8, researchers must look for specific "fingerprint" signals that distinguish it from mono-halogenated impurities (e.g., 3-bromoacetophenone).

## Nuclear Magnetic Resonance (NMR)

The 1,3,5-substitution pattern results in three distinct aromatic protons appearing as singlets (or fine doublets due to meta-coupling,  $J \sim 1.5\text{-}2.0$  Hz).

Nucleus	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
$^1\text{H}$	2.58	Singlet	3H	-C(O)CH <sub>3</sub>	Methyl ketone characteristic signal.
$^1\text{H}$	~8.05	Triplet (fine)	1H	Ar-H (C2)	Deshielded by adjacent C=O and Br/I inductive effects.
$^1\text{H}$	~8.15	Triplet (fine)	1H	Ar-H (C6)	Positioned between C=O and I.
$^1\text{H}$	~8.25	Triplet (fine)	1H	Ar-H (C4)	Positioned between Br and I; typically most deshielded.
$^{13}\text{C}$	196.5	Singlet	-	C=O	Carbonyl carbon.
$^{13}\text{C}$	94.5	Singlet	-	C-I	Carbon bonded to Iodine (significantly shielded due to heavy atom effect).

## Mass Spectrometry (MS)

- Ionization: ESI+ or APCI.

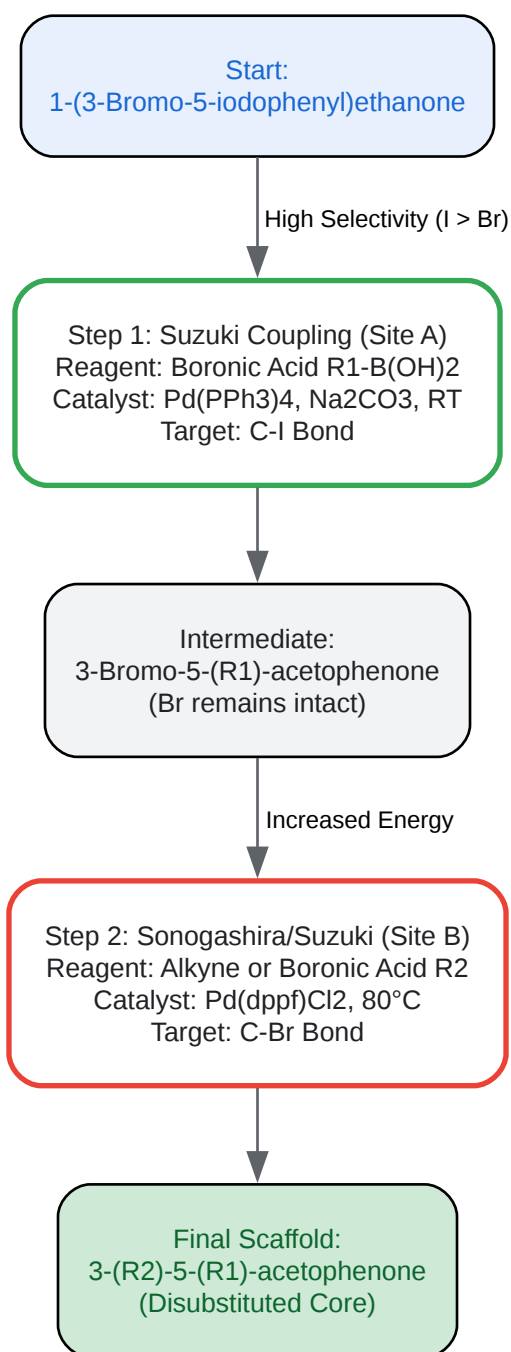
- Isotopic Pattern: The presence of one Bromine atom provides a tell-tale 1:1 ratio between the molecular ion (M) and the M+2 peak.
  - M ( $^{79}\text{Br}$ ): ~324.9[2][3]
  - M+2 ( $^{81}\text{Br}$ ): ~326.9
  - Note: Iodine is monoisotopic ( $^{127}\text{I}$ ), so it does not contribute to the M+2 splitting.

## Functional Applications: The Chemoselective Advantage

The primary utility of this scaffold in drug development is Orthogonal Functionalization. The reactivity difference between the C-I and C-Br bonds allows chemists to perform two distinct cross-coupling reactions in a specific sequence without protecting groups.

### Sequential Coupling Workflow

- Step 1 (Activation of C-I): Under mild conditions (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , RT), the C-I bond undergoes oxidative addition preferentially.
- Step 2 (Activation of C-Br): Under forcing conditions (e.g.,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , Heat), the C-Br bond reacts.



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Caption: Sequential functionalization workflow exploiting the reactivity differential between Iodine and Bromine.

## Synthetic Utility in Drug Classes

- Kinase Inhibitors: The meta-substituted phenyl ring mimics the ATP-binding orientation required for many Type II kinase inhibitors (e.g., p38 MAPK, VEGFR).
- PROTAC Linkers: The ketone handle allows for reductive amination to attach linker chains for Proteolysis Targeting Chimeras (PROTACs).

## Experimental Protocol: Quality Control (QC)

To ensure the integrity of this starting material before library synthesis, the following QC protocol is recommended.

Objective: Verify identity and absence of des-iodo (3-bromoacetophenone) impurity.

- HPLC Method:
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
  - Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
  - Gradient: 50% B to 95% B over 10 minutes.
  - Detection: UV at 254 nm.
  - Acceptance Criteria: Purity > 98.0% (Area %).
- TLC Visualization:
  - Solvent: Hexane:Ethyl Acetate (9:1).
  - Rf Value: ~0.6 (Distinct from 3-bromoacetophenone which is more polar).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003712-14-8. Retrieved from [[Link](#)]
- Organic Syntheses (2020). Chemoselective Cross-Coupling of Polyhalogenated Aromatics. Organic Syntheses, Vol 95. Retrieved from [[Link](#)]

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## Sources

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- 2. [3'-Iodo-5'-bromoacetophenone | 1003712-14-8](#) [[amp.chemicalbook.com](https://amp.chemicalbook.com)]
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